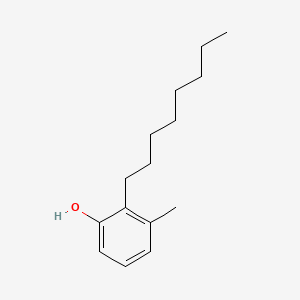

Methyloctylphenol

CAS No.: 30607-37-5

Cat. No.: VC18520159

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30607-37-5 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | 3-methyl-2-octylphenol |

| Standard InChI | InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3 |

| Standard InChI Key | DQOAJBWKJNRERL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC1=C(C=CC=C1O)C |

Introduction

Structural and Chemical Properties

Methyloctylphenol exists in multiple isomeric forms, depending on the positions of the methyl and octyl substituents on the phenolic ring. The most studied isomers include 4-(7-methyloctyl)phenol (CAS 24518-48-7) and p-(1-methyloctyl)phenol (CAS 17404-66-9).

Molecular Characteristics

-

Molecular Formula:

-

SMILES:

-

InChI Key:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 325.3°C (760 mmHg) | Chemsrc |

| Density | 0.931 g/cm³ | Chemsrc |

| LogP (Octanol-Water) | 4.541 | Chemsrc |

| Predicted Collision Cross Section (Ų) | 154.9 ([M+H]⁺) | PubChemLite |

Synthesis and Industrial Production

Methyloctylphenol derivatives are synthesized via the Williamson ether reaction, where alkyl halides react with phenolic compounds under basic conditions. For example, 4-tert-octylphenol (a structurally related compound) is produced on an industrial scale in the U.S., with reported production volumes exceeding 50 million pounds annually . Key steps include:

-

Alkylation: Reaction of phenol with 7-methyloctyl or 1-methyloctyl halides.

-

Purification: Recrystallization or distillation to isolate the desired isomer .

Applications and Industrial Uses

Methyloctylphenol and its derivatives are utilized in:

-

Surfactants: As intermediates in nonionic surfactants (e.g., alkylphenol ethoxylates) .

-

Polymers: Incorporation into phenol-formaldehyde resins for enhanced thermal stability .

-

Wastewater Treatment: Precipitation of calcium and magnesium sulfates via carboxylate coordination .

Toxicity and Environmental Impact

Endocrine Disruption

Methyloctylphenol exhibits estrogenic activity by binding to human sex hormone-binding globulin (SHBG), disrupting steroid hormone transport. Computational docking studies suggest binding affinities comparable to bisphenol A (BPA) .

Aquatic Toxicity

Exposure to 250–1000 μg/L of octylphenol in Clarias gariepinus (African catfish) induced:

-

Hematological Effects: Anemia (↓ hemoglobin, ↓ hematocrit) and leukocytosis .

-

Metabolic Stress: Elevated cortisol (↑ 150%) and glucose (↑ 80%) levels .

Human Health Risks

-

Reproductive Toxicity: Intraperitoneal exposure in rats caused fetal mortality and developmental abnormalities at doses ≥200 mg/kg .

-

Carcinogenicity: Formaldehyde, a potential degradation product, is classified as a Group 1 carcinogen by IARC .

Analytical Detection Methods

Chromatographic Techniques

-

SBSE-TD-GC-MS: Stir bar sorptive extraction with thermal desorption GC-MS achieves detection limits of 0.5 ng/mL for alkylphenols in biological samples .

-

HPLC-MS/MS: Quantifies methyloctylphenol in media samples with recoveries >90% .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume